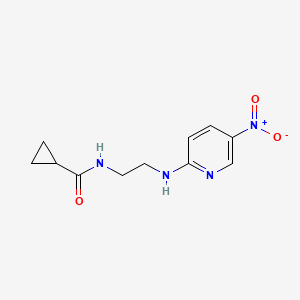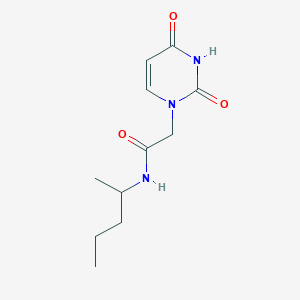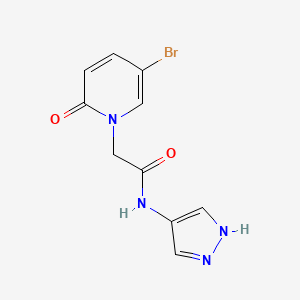
2-(5-Bromo-2-oxopyridin-1(2h)-yl)-N-(1h-pyrazol-4-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-Bromo-2-oxopyridin-1(2h)-yl)-N-(1h-pyrazol-4-yl)acetamide is a synthetic organic compound that features a pyridine ring substituted with a bromine atom and an oxo group, as well as a pyrazole ring. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromo-2-oxopyridin-1(2h)-yl)-N-(1h-pyrazol-4-yl)acetamide typically involves multi-step organic reactions. One possible route could include:
Bromination: Introduction of a bromine atom to the pyridine ring.
Oxidation: Formation of the oxo group on the pyridine ring.
Acylation: Attachment of the acetamide group.
Pyrazole Formation: Synthesis of the pyrazole ring and its subsequent attachment to the acetamide group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo further oxidation reactions, potentially altering the oxo group or other parts of the molecule.
Reduction: Reduction reactions could target the oxo group or the bromine atom, leading to different derivatives.
Substitution: The bromine atom on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines, thiols, or alkoxides under appropriate conditions (e.g., solvent, temperature).
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution of the bromine atom could yield a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound could serve as a ligand in coordination chemistry, potentially forming complexes with transition metals.
Materials Science: Its unique structure might make it useful in the development of new materials with specific electronic or optical properties.
Biology and Medicine
Drug Development: Compounds with similar structures are often investigated for their potential as pharmaceuticals, particularly as inhibitors of specific enzymes or receptors.
Biological Probes: It could be used as a probe in biochemical assays to study the function of biological molecules.
Industry
Chemical Synthesis: The compound might be used as an intermediate in the synthesis of more complex molecules.
Wirkmechanismus
The mechanism of action of 2-(5-Bromo-2-oxopyridin-1(2h)-yl)-N-(1h-pyrazol-4-yl)acetamide would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets could include kinases, proteases, or other proteins involved in critical cellular pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(5-Chloro-2-oxopyridin-1(2h)-yl)-N-(1h-pyrazol-4-yl)acetamide: Similar structure but with a chlorine atom instead of bromine.
2-(5-Methyl-2-oxopyridin-1(2h)-yl)-N-(1h-pyrazol-4-yl)acetamide: Similar structure but with a methyl group instead of bromine.
Uniqueness
The presence of the bromine atom in 2-(5-Bromo-2-oxopyridin-1(2h)-yl)-N-(1h-pyrazol-4-yl)acetamide might confer unique reactivity and biological activity compared to its analogs. Bromine atoms can participate in specific interactions, such as halogen bonding, which might influence the compound’s properties and applications.
Eigenschaften
Molekularformel |
C10H9BrN4O2 |
|---|---|
Molekulargewicht |
297.11 g/mol |
IUPAC-Name |
2-(5-bromo-2-oxopyridin-1-yl)-N-(1H-pyrazol-4-yl)acetamide |
InChI |
InChI=1S/C10H9BrN4O2/c11-7-1-2-10(17)15(5-7)6-9(16)14-8-3-12-13-4-8/h1-5H,6H2,(H,12,13)(H,14,16) |
InChI-Schlüssel |
MUEHCOGRYVGPRK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=O)N(C=C1Br)CC(=O)NC2=CNN=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


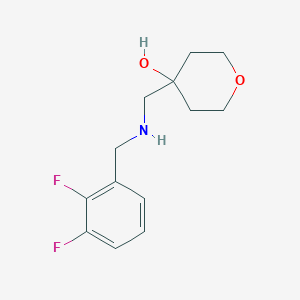
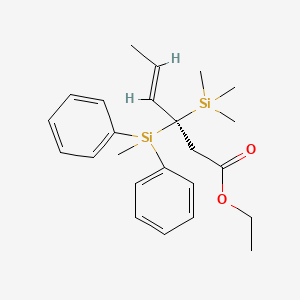
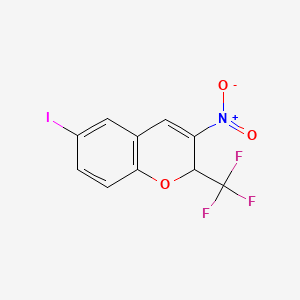

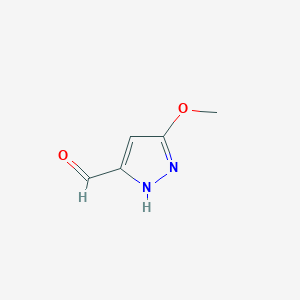
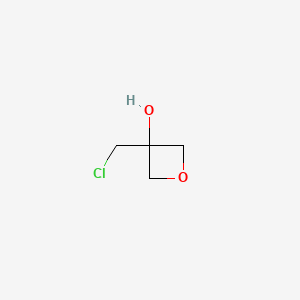
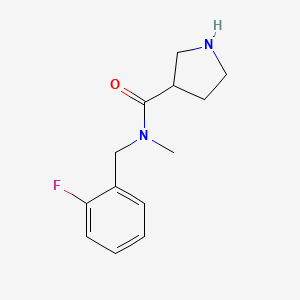
![3-((2-Oxopyrimidin-1(2h)-yl)methyl)benzo[b]thiophene-2-carboxylic acid](/img/structure/B14907273.png)

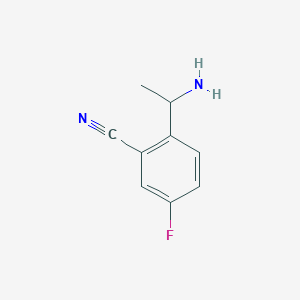

![7-Fluoro-1-azaspiro[3.5]nonane](/img/structure/B14907295.png)
